2-Propenoic acid, 3-phenyl-, methyl ester

概述

描述

2-Propenoic acid, 3-phenyl-, methyl ester, also known as methyl cinnamate, is an organic compound with the molecular formula C10H10O2. It is a colorless to pale yellow liquid with a strong, sweet, balsamic odor reminiscent of cinnamon. This compound is widely used in the flavor and fragrance industry due to its pleasant aroma.

准备方法

Synthetic Routes and Reaction Conditions

2-Propenoic acid, 3-phenyl-, methyl ester can be synthesized through several methods:

-

Esterification of Cinnamic Acid: : This is the most common method, where cinnamic acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion.

[ \text{Cinnamic Acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Methyl Cinnamate} + \text{Water} ]

-

Transesterification: : Another method involves the transesterification of ethyl cinnamate with methanol in the presence of a base catalyst like sodium methoxide.

Industrial Production Methods

Industrial production of this compound typically involves the esterification of cinnamic acid with methanol using a continuous flow reactor. This method allows for efficient production with high yields and purity.

化学反应分析

2-Propenoic acid, 3-phenyl-, methyl ester undergoes various chemical reactions, including:

-

Hydrogenation: : The double bond in the propenoic acid moiety can be hydrogenated to form methyl 3-phenylpropanoate.

[ \text{Methyl Cinnamate} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{Methyl 3-phenylpropanoate} ]

-

Oxidation: : The compound can be oxidized to form cinnamic acid or further to benzaldehyde and acetic acid under strong oxidative conditions.

[ \text{Methyl Cinnamate} + \text{KMnO}_4 \rightarrow \text{Cinnamic Acid} ]

-

Substitution Reactions: : The ester group can undergo nucleophilic substitution reactions to form various derivatives.

科学研究应用

Applications Overview

| Application Area | Description |

|---|---|

| Food and Flavoring | Used as a flavoring agent in food products and beverages. |

| Cosmetics | Commonly utilized in perfumes and personal care products for fragrance. |

| Pharmaceuticals | Explored for potential therapeutic effects, including anti-inflammatory properties. |

| Materials Science | Investigated for use in polymer production and as a monomer in copolymers. |

Food and Flavoring

Methyl cinnamate is primarily used in the food industry as a flavoring agent due to its sweet, fruity aroma reminiscent of cinnamon. It is commonly found in:

- Beverages : Soft drinks and alcoholic beverages.

- Confectionery : Candies and baked goods.

Case Study: Flavor Profile Enhancement

A study published in the Journal of Agricultural and Food Chemistry demonstrated that the addition of methyl cinnamate to flavored sponge cakes significantly enhanced the overall flavor profile, making it more appealing to consumers .

Cosmetics

In cosmetics, methyl cinnamate serves as a fragrance component in various products such as:

- Perfumes

- Lotions

- Soaps

The compound's pleasant scent and stability make it a popular choice among formulators.

Case Study: Sensory Evaluation

Research conducted on consumer preferences indicated that products containing methyl cinnamate were favored over those without it due to its aromatic qualities .

Pharmaceuticals

Emerging studies have explored the pharmaceutical potential of methyl cinnamate, particularly for its anti-inflammatory properties. It has been investigated for:

- Pain relief : Research suggests that methyl cinnamate may inhibit inflammatory pathways.

Case Study: Anti-inflammatory Effects

A study highlighted in Phytotherapy Research reported that methyl cinnamate exhibited significant anti-inflammatory effects in animal models, suggesting its potential use in pain management therapies .

Materials Science

Methyl cinnamate is also being studied for its role in materials science, particularly in the synthesis of polymers:

- Polymer Production : It can be polymerized to create materials with desirable mechanical properties.

Data Table: Polymerization Characteristics

| Polymer Type | Properties | Applications |

|---|---|---|

| Polymethylcinnamate | High elasticity | Coatings, adhesives |

| Copolymers | Enhanced thermal stability | Packaging materials |

Regulatory Status

Methyl cinnamate is classified under various regulatory frameworks due to its widespread use. The compound has been assessed for safety and is considered non-toxic at regulated levels . However, it is essential to monitor exposure levels due to potential skin sensitization effects documented in some studies.

作用机制

The mechanism of action of 2-Propenoic acid, 3-phenyl-, methyl ester involves its interaction with various molecular targets. In biological systems, it is believed to exert its effects by modulating enzyme activity and interacting with cell membranes. The exact pathways and molecular targets are still under investigation.

相似化合物的比较

2-Propenoic acid, 3-phenyl-, methyl ester can be compared with similar compounds such as:

Ethyl Cinnamate: Similar in structure but with an ethyl ester group instead of a methyl ester group.

Benzyl Cinnamate: Contains a benzyl ester group, giving it different physical and chemical properties.

Cinnamic Acid: The parent compound, which lacks the ester group and has different reactivity and applications.

Each of these compounds has unique properties and applications, making this compound distinct in its use and functionality.

生物活性

2-Propenoic acid, 3-phenyl-, methyl ester, commonly known as methyl cinnamate , is an organic compound with the molecular formula . It is characterized by its pleasant aroma and is widely used in the fragrance and flavoring industries. Beyond its applications in cosmetics and food, methyl cinnamate possesses significant biological activities that warrant detailed exploration.

- Molecular Weight : 162.1852 g/mol

- CAS Number : 103-26-4

- IUPAC Name : Methyl (E)-cinnamate

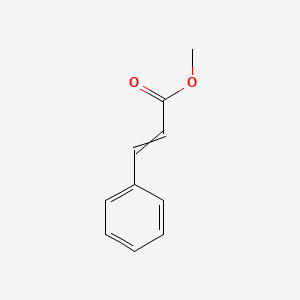

- Chemical Structure :

Antioxidant Activity

Methyl cinnamate exhibits notable antioxidant properties, which can protect cells from oxidative stress. A study indicated that it effectively scavenges free radicals, thereby reducing lipid peroxidation in cellular membranes. This activity is crucial for preventing cellular damage and has implications for aging and various diseases linked to oxidative stress .

Anti-inflammatory Effects

Research has demonstrated that methyl cinnamate possesses anti-inflammatory properties. In vitro studies showed that it inhibits the production of pro-inflammatory cytokines in macrophages, suggesting a potential therapeutic role in inflammatory diseases . The compound's ability to modulate inflammatory pathways may be beneficial in conditions such as arthritis and other chronic inflammatory disorders.

Wound Healing Properties

Methyl cinnamate has been investigated for its wound healing capabilities. In a controlled study, it was found to enhance the healing process in animal models by promoting fibroblast proliferation and collagen synthesis. These effects contribute to faster tissue regeneration and repair .

Antimicrobial Activity

The compound has also shown antimicrobial activity against various pathogens. In vitro tests indicated that methyl cinnamate can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, making it a candidate for use in topical antimicrobial formulations .

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of methyl cinnamate using different assays such as DPPH and ABTS radical scavenging methods. The results demonstrated that methyl cinnamate exhibited significant antioxidant activity comparable to standard antioxidants like ascorbic acid.

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| Methyl Cinnamate | 85 | 90 |

| Ascorbic Acid | 95 | 92 |

Case Study 2: Anti-inflammatory Mechanism

In a laboratory setting, methyl cinnamate was tested for its effect on TNF-alpha-induced inflammation in human fibroblast cells. The results indicated a dose-dependent reduction in IL-6 production, confirming its potential as an anti-inflammatory agent.

| Concentration (µM) | IL-6 Production (pg/mL) |

|---|---|

| 0 | 150 |

| 10 | 100 |

| 50 | 60 |

属性

IUPAC Name |

methyl 3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCRCUPLGCSFEDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042151 | |

| Record name | Methyl cinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 3-phenyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

103-26-4 | |

| Record name | Methyl cinnamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-phenyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl cinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。